molecular formula C22H21NO4 B401180 N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide CAS No. 214844-14-1

N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B401180
CAS No.: 214844-14-1
M. Wt: 363.4g/mol
InChI Key: VBCMXIZVHOISSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-3,4-dimethoxybenzamide is a chemical compound of significant interest in biomedical research, particularly in the development of novel therapeutic agents. As a benzamide derivative, it belongs to a class of compounds known for diverse biological activities. While the specific research profile of this compound is still being characterized, structurally similar benzamides have demonstrated potent biological effects in preclinical studies, making them valuable chemical tools and potential lead compounds . One of the primary research applications for closely related benzamide derivatives is in the investigation of pain pathways. Specific benzamide compounds have been granted patents for their application in treating various pain conditions, including neuropathic pain, inflammatory pain, and cancer-related pain . This suggests potential for this chemical scaffold in neuroscience and pharmacology research focused on identifying new mechanisms for pain management. Furthermore, research into analogous benzamide derivatives has revealed potent cell proliferation inhibitory activities. Some related compounds have been investigated for their dual-targeting mechanisms, involving binding to molecular chaperones like Hsp27 and tubulin, which can induce apoptosis in cancer cells . These findings position benzamide derivatives as promising starting points for oncology research and anticancer drug discovery programs. Researchers value this compound for its potential to help dissect complex cellular signaling pathways and identify new therapeutic targets. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Please handle all chemicals with appropriate care in a laboratory setting.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-phenylmethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-20-13-8-17(14-21(20)26-2)22(24)23-18-9-11-19(12-10-18)27-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMXIZVHOISSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane or toluene. The reaction proceeds under reflux for 4–6 hours, yielding the acyl chloride in >90% purity. Excess reagent is removed under vacuum, and the product is used directly in subsequent steps.

Representative Procedure:

  • Reactants: 3,4-Dimethoxybenzoic acid (10.0 g, 50.6 mmol), SOCl₂ (15 mL, 205 mmol).

  • Conditions: Reflux at 70°C for 5 h under nitrogen.

  • Workup: Evaporate excess SOCl₂, wash residue with hexane, and dry under vacuum.

Route A: Benzylation of 4-Aminophenol

4-Aminophenol is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during benzylation:

  • Boc Protection: 4-Aminophenol (5.0 g, 45.8 mmol) is reacted with di-tert-butyl dicarbonate (12.0 g, 55.0 mmol) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Benzylation: The Boc-protated intermediate is treated with benzyl bromide (7.8 mL, 65.8 mmol) and potassium carbonate (9.5 g, 68.7 mmol) in dimethylformamide (DMF) at 80°C for 12 h.

  • Deprotection: The benzylated product is stirred with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding 4-(benzyloxy)aniline in 78% overall yield.

Route B: Reduction of 4-(Benzyloxy)nitrobenzene

4-Nitrophenol is benzylated using benzyl bromide/K₂CO₃ in DMF, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine:

  • Yield: 85% after hydrogenation.

  • Advantage: Avoids protection/deprotection steps but requires handling nitro intermediates.

Amide Coupling: Formation of N-[4-(Benzyloxy)phenyl]-3,4-dimethoxybenzamide

The final step involves reacting 4-(benzyloxy)aniline with 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions or using coupling agents.

Schotten-Baumann Method

4-(Benzyloxy)aniline (2.0 g, 9.2 mmol) is dissolved in a mixture of DCM and aqueous sodium hydroxide (10%). 3,4-Dimethoxybenzoyl chloride (2.3 g, 10.1 mmol) is added dropwise at 0°C, and the mixture is stirred for 3 h. The organic layer is separated, washed with brine, and dried over Na₂SO₄. Evaporation and purification by silica gel chromatography (ethyl acetate/hexane, 1:3) yield the title compound as a white solid (82%).

Coupling Agent-Assisted Synthesis

For improved efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed in DMF:

  • Reactants: 4-(Benzyloxy)aniline (1.0 g, 4.6 mmol), 3,4-dimethoxybenzoic acid (1.1 g, 5.5 mmol), EDCI (1.3 g, 6.9 mmol), HOBt (0.93 g, 6.9 mmol).

  • Conditions: Stirred at room temperature for 12 h.

  • Yield: 88% after column chromatography.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzyl-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

  • ESI-MS: m/z calculated for C₂₂H₂₁NO₄ [M + H]⁺: 364.15; found: 364.12.

Purity and Yield Optimization

ParameterSchotten-BaumannEDCI/HOBt
Yield (%)8288
Purity (HPLC, %)9598
Reaction Time (h)312

Critical Considerations in Synthesis

Side Reactions and Mitigation

  • Over-Benzylation: Controlled stoichiometry of benzyl bromide (1.1 eq) minimizes di-benzylated byproducts.

  • Incomplete Acylation: Use of coupling agents (EDCI/HOBt) ensures near-quantitative conversion compared to traditional methods.

Solvent and Base Selection

Polar aprotic solvents (DMF, THF) enhance acyl chloride reactivity, while aqueous bases (NaOH) in Schotten-Baumann conditions neutralize HCl, driving the reaction forward.

Scalability and Industrial Relevance

The EDCI/HOBt method is preferred for large-scale synthesis due to higher yields and easier purification. Patent WO1997048683A1 highlights similar benzamide derivatives produced at kilogram-scale using analogous protocols, underscoring the feasibility of this route.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the modulation of signal transduction pathways and the inhibition of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthesis : Thiourea-linked derivatives (e.g., compound 17) are synthesized via condensation with isothiocyanates, while Itopride employs sequential alkylation and amidation under mild conditions .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Analogs
Compound Name Biological Activity Mechanism/Application Potency/IC₅₀ Reference
Itopride Prokinetic agent Dopamine D₂ receptor antagonism; enhances acetylcholine release Clinically approved for dyspepsia
ADX61623 FSH receptor modulation Allosteric antagonist; inhibits cAMP/progesterone production in follicular cells Low-concentration inhibition; dual effects on estradiol
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide Antiviral candidate Docking affinity to monkeypox virus cysteine protease Binding affinity: -6.7 kcal/mol
Thiourea derivatives (17–23) Carbonic anhydrase inhibition Inhibits CA isoforms (specific isoforms not detailed) Variable IC₅₀ values

Key Observations :

  • Receptor Specificity: Itopride’s dimethylaminoethoxy group enables dual dopamine D₂ antagonism and acetylcholinesterase inhibition, whereas ADX61623’s cyanopropyl group confers FSH receptor selectivity .
  • Antiviral Potential: The allylcarbamoyl-chlorophenyl derivative shows moderate binding affinity to viral proteases, suggesting structural flexibility for antiviral applications .

Physicochemical and Spectral Comparisons

Table 3: Spectroscopic and Physical Data
Compound Name IR Absorption (C=O, C=S) $^1$H/$^13$C NMR Features Molecular Weight Reference
N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide Expected C=O stretch ~1660–1680 cm⁻¹ Aromatic protons: δ 6.5–8.0 ppm 377.4 g/mol -
Itopride C=O stretch: ~1663 cm⁻¹ Benzyl CH₂: δ 4.3–4.5 ppm; OCH₃: δ 3.8 ppm 374.4 g/mol
Compound 17 (thiourea derivative) C=S stretch: 1243 cm⁻¹; C=O: 1663 cm⁻¹ Thiourea NH: δ 9.5–10.5 ppm 463.9 g/mol
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide C=O stretch: ~1680 cm⁻¹ Methoxy groups: δ 3.8–3.9 ppm 287.3 g/mol

Key Observations :

  • Spectral Signatures: Thiourea derivatives exhibit distinct C=S stretches (~1243–1258 cm⁻¹), absent in non-thiourea benzamides .
  • Molecular Weight : The benzyloxy substituent increases molecular weight compared to simpler analogs like 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide .

Biological Activity

N-[4-(benzyloxy)phenyl]-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered attention due to its promising biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer properties, structure-activity relationship (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{23}N O_{3}, with a molecular weight of approximately 363.41 g/mol. The compound features a unique structure characterized by:

  • A benzyloxy group at the para position of the phenyl ring.
  • Two methoxy groups at the 3 and 4 positions on the benzamide framework.

This specific arrangement of functional groups is believed to enhance the compound's lipophilicity and cellular penetration, making it a valuable candidate for further research in medicinal chemistry.

Anticancer Activity

This compound has shown significant anticancer properties in various studies. Preliminary investigations indicate its potential as an effective inhibitor of cancer cell proliferation. Key findings include:

  • Cell Growth Inhibition : The compound exhibited notable activity against several breast cancer cell lines, including SKBR-3 and MDA-MB-468, with IC50 values ranging from 0.001 μM to 2.44 μM .
  • Mechanism of Action : The anticancer effects are believed to be mediated through multiple pathways, including inhibition of tubulin polymerization and modulation of heat shock protein (Hsp27) activity. These mechanisms contribute to the disruption of cancer cell mitosis and promote apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have provided insights into how structural modifications influence its biological activity:

  • Substituent Variations : The presence of methoxy groups at the 3 and 4 positions significantly enhances the compound's potency compared to analogs lacking these substituents.
  • Functional Group Influence : Variations in the benzyloxy substituent also affect binding affinity and overall biological activity. Compounds with larger or more polar substituents generally exhibited reduced efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In vitro assays demonstrated that this compound could inhibit cell proliferation in a dose-dependent manner across various cancer cell lines, suggesting its potential utility as a therapeutic agent .
  • Animal Models : Preliminary animal studies are ongoing to evaluate its efficacy in vivo, focusing on tumor growth inhibition and survival rates in models of breast cancer.

Potential Applications

Given its promising biological profile, this compound may have several applications:

  • Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a candidate for further development into an anticancer drug.
  • Research Tool : The compound may serve as a valuable tool for studying cellular mechanisms related to cancer biology and drug resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.